REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7](Cl)=[O:8])([O-:3])=[O:2].[C:13](#[N:17])[CH2:14][C:15]#[N:16].[CH3:18]CN(C(C)C)C(C)C.COS(OC)(=O)=O>[Cl-].[Na+].O.CCOC(C)=O.C1COCC1>[CH3:18][O:8][C:7]([C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[C:14]([C:13]#[N:17])[C:15]#[N:16] |f:4.5.6|
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
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Name
|
|
Quantity
|
9.74 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
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Name
|
brine
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the temperature was raised to 70° C. for 4 hours
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Duration
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4 h
|
Type
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CUSTOM
|
Details
|
was brought to room temperature
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Type
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WAIT
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Details
|
to proceed for an additional 12 hours
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Duration
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12 h
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Type
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CUSTOM
|
Details
|
The organic and aqueous layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (4×25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried with MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The material was purified over a silica column
|
Type
|
WASH
|
Details
|
eluted with pure chloroform
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the fractions
|
Type
|
ADDITION
|
Details
|
containing the product
|
Type
|
CUSTOM
|
Details
|
a yellow oil was triturated with diethyl ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=C(C#N)C#N)C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |